

# AZD2098: A Technical Overview of its Binding Affinity to Human CCR4

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## Compound of Interest

Compound Name: AZD2098

Cat. No.: B1666207

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## Introduction

**AZD2098** is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR) critically involved in immune responses. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in the trafficking of Th2 lymphocytes, making it a key target in inflammatory diseases such as asthma.<sup>[1]</sup> This technical guide provides an in-depth overview of the binding affinity of **AZD2098** to human CCR4, including available quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. **AZD2098** is characterized as an allosteric antagonist that binds to an intracellular or C-terminal site on the CCR4 receptor.<sup>[2][3]</sup>

## Quantitative Binding Affinity Data

The binding affinity of **AZD2098** for human CCR4 has been primarily characterized by its half-maximal inhibitory concentration (IC<sub>50</sub>), expressed as pIC<sub>50</sub> (-log(IC<sub>50</sub>)). While specific K<sub>i</sub> (inhibition constant) and K<sub>d</sub> (dissociation constant) values are not readily available in the public domain, the pIC<sub>50</sub> values from various functional assays provide a robust measure of its potency.

Assay Type	Cell System	Ligand	pIC50 (mean ± SEM)	Molar Concentration (IC50)	Reference
Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay	Human CCR4-expressing cells	Labeled CCL22	7.8 ± 0.05	15.8 nM	<a href="#">[1]</a>
FLIPR Intracellular Calcium Mobilization Assay	hCCR4-expressing CHO cells	CCL22	7.5	31.6 nM	<a href="#">[4]</a>
Human Primary Th2 Cell Chemotaxis Assay	Primary human Th2 cells	CCL17 or CCL22	6.3	501.2 nM	<a href="#">[4]</a>

## Experimental Protocols

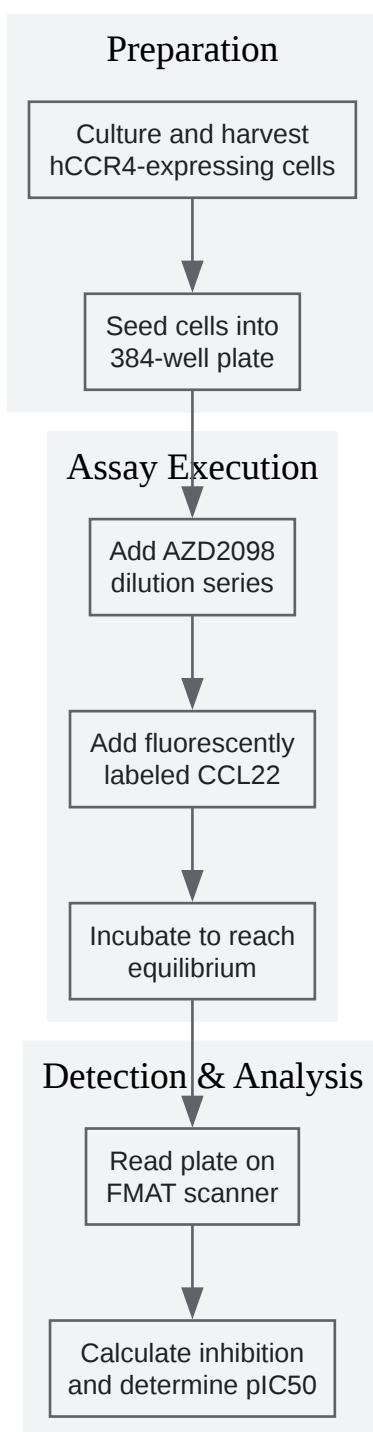
### Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay

This assay quantifies the binding of a fluorescently labeled ligand to cells. In the context of **AZD2098**, it was used to measure the inhibition of labeled CCL22 binding to cells expressing human CCR4.

Principle: FMAT is a homogeneous assay that uses a laser scanner to detect fluorescence in a microplate well. It distinguishes between fluorescent molecules in solution and those associated with cells or beads that have settled at the bottom of the well, thus eliminating the need for wash steps.

#### General Protocol:

- Cell Preparation: Human CCR4-expressing cells are cultured and harvested.
- Assay Plate Preparation: Cells are seeded into 384-well microplates.
- Compound Addition: A dilution series of **AZD2098** is added to the wells.
- Labeled Ligand Addition: A fixed concentration of fluorescently labeled CCL22 is added to all wells.
- Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
- Detection: The plate is read on an FMAT scanner. The scanner identifies and quantifies the fluorescence associated with the cells at the bottom of each well.
- Data Analysis: The inhibition of labeled CCL22 binding by **AZD2098** is calculated, and the pIC50 value is determined from the resulting concentration-response curve.



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FMAT Binding Assay Workflow

## FLIPR Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon GPCR activation.

**Principle:** Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and GPCR activation, intracellular calcium levels rise, leading to an increase in fluorescence that is measured in real-time by a Fluorescence Imaging Plate Reader (FLIPR).

**General Protocol:**

- **Cell Preparation:** Human CCR4-expressing CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
- **Dye Loading:** The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
- **Compound Addition:** The plate is placed in the FLIPR instrument, and a baseline fluorescence is measured. **AZD2098** at various concentrations is then added to the wells.
- **Ligand Addition and Measurement:** After a short incubation with the antagonist, the agonist (CCL22) is added, and the fluorescence intensity is monitored in real-time.
- **Data Analysis:** The increase in fluorescence in the presence of different concentrations of **AZD2098** is compared to the control (agonist alone) to determine the inhibitory effect and calculate the pIC50.

## Human Primary Th2 Cell Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

**Principle:** The assay is performed using a Transwell system, where a porous membrane separates an upper and a lower chamber. Cells are placed in the upper chamber, and the chemoattractant is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.

**General Protocol:**

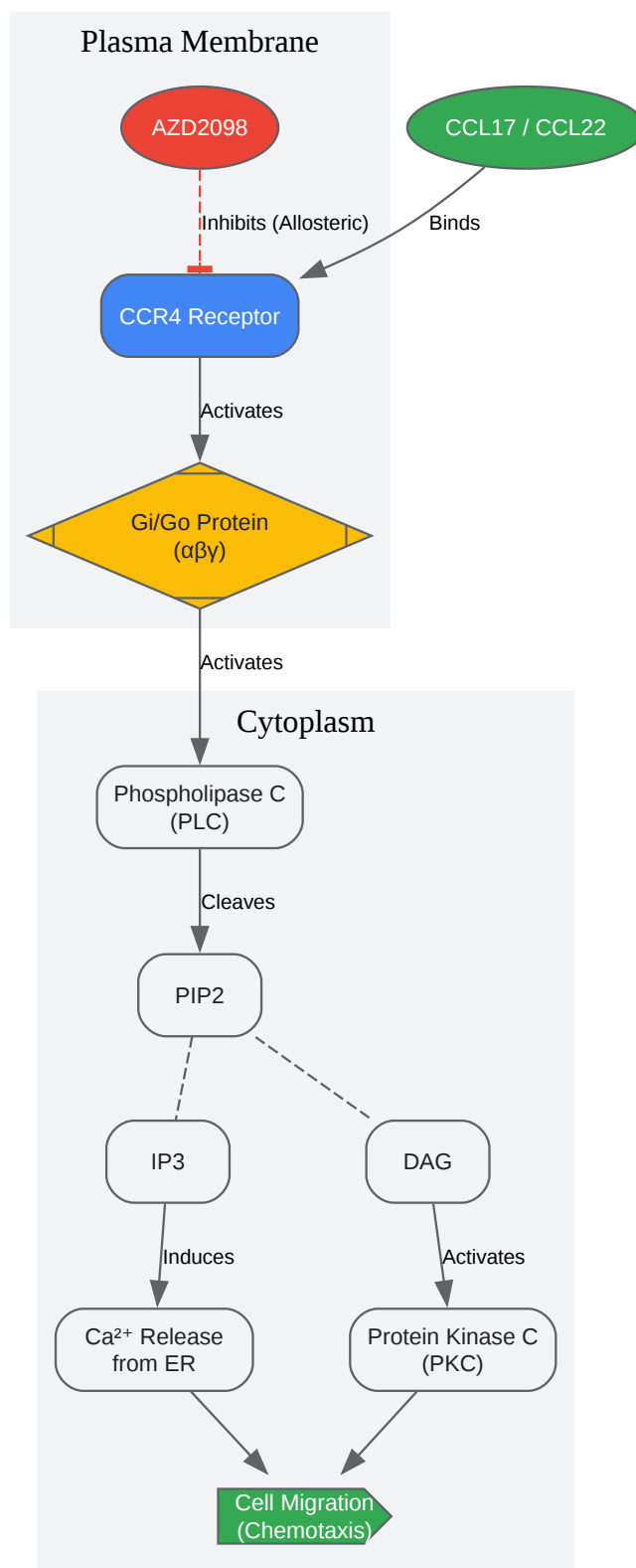
- **Cell Isolation:** Primary human Th2 cells are isolated from peripheral blood.

- **Assay Setup:** A Transwell plate with a polycarbonate membrane is used. The lower chamber is filled with media containing the chemoattractant (CCL17 or CCL22).
- **Cell Treatment:** The isolated Th2 cells are pre-incubated with different concentrations of **AZD2098**.
- **Cell Addition:** The treated cells are added to the upper chamber of the Transwell.
- **Incubation:** The plate is incubated for a few hours to allow for cell migration.
- **Quantification:** The number of cells that have migrated to the lower chamber is counted, typically using a cell counter or by flow cytometry.
- **Data Analysis:** The percentage of inhibition of chemotaxis at each **AZD2098** concentration is calculated relative to the control (no antagonist), and the pIC50 is determined.

## CCR4 Signaling Pathway

CCR4 is a GPCR that primarily couples to the Gi/Go family of G proteins.<sup>[5]</sup> Ligand binding initiates a signaling cascade that leads to cellular responses, most notably chemotaxis.

**AZD2098** acts as an allosteric antagonist, binding to a site distinct from the natural ligand binding site and preventing the conformational changes required for receptor activation.



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### CCR4 Signaling Pathway and Inhibition by **AZD2098**

## Conclusion

**AZD2098** is a potent and selective antagonist of human CCR4, effectively inhibiting ligand-induced cellular responses such as calcium mobilization and chemotaxis. The provided pIC<sub>50</sub> values from various assays consistently demonstrate its high potency. While specific K<sub>i</sub> and K<sub>d</sub> values are not publicly documented, the functional data strongly supports its role as a high-affinity CCR4 antagonist. The detailed experimental methodologies and the signaling pathway diagram offer a comprehensive technical resource for researchers in the field of immunology and drug discovery.

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